N-Acetyltryptophan methylamide N-Acetyltryptophan methylamide
Brand Name: Vulcanchem
CAS No.: 6367-17-5
VCID: VC21537400
InChI: InChI=1S/C14H17N3O2/c1-9(18)17-13(14(19)15-2)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8,13,16H,7H2,1-2H3,(H,15,19)(H,17,18)/t13-/m0/s1
SMILES: CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC
Molecular Formula: C12H16N2O3
Molecular Weight: 259.3 g/mol

N-Acetyltryptophan methylamide

CAS No.: 6367-17-5

Cat. No.: VC21537400

Molecular Formula: C12H16N2O3

Molecular Weight: 259.3 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyltryptophan methylamide - 6367-17-5

CAS No. 6367-17-5
Molecular Formula C12H16N2O3
Molecular Weight 259.3 g/mol
IUPAC Name (2S)-2-acetamido-3-(1H-indol-3-yl)-N-methylpropanamide
Standard InChI InChI=1S/C14H17N3O2/c1-9(18)17-13(14(19)15-2)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8,13,16H,7H2,1-2H3,(H,15,19)(H,17,18)/t13-/m0/s1
Standard InChI Key KHRMBHFDICMQHO-NSHDSACASA-N
Isomeric SMILES CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC
SMILES CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC
Canonical SMILES CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC

Chemical Structure and Properties

Molecular Characteristics

N-Acetyltryptophan methylamide has a defined chemical structure characterized by its tryptophan core with protective groups. Its IUPAC name is (2S)-2-acetamido-3-(1H-indol-3-yl)-N-methylpropanamide . The compound features an indole ring system connected to a protected peptide backbone. This structure can be represented by the molecular formula C₁₄H₁₇N₃O₂, reflecting its composition of 14 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .

Structural Identifiers and Representations

The compound has several important identifiers in chemical databases, including:

  • PubChem CID: 151412

  • CAS Registry Number: 6367-17-5

  • InChI: InChI=1S/C14H17N3O2/c1-9(18)17-13(14(19)15-2)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8,13,16H,7H2,1-2H3,(H,15,19)(H,17,18)/t13-/m0/s1

  • InChIKey: DMEAHHGMZZKXFD-ZDUSSCGKSA-N

  • SMILES: CC(=O)NC@@HC(=O)NC

The structure of N-acetyltryptophan methylamide features four key torsional angles that define its conformation: φ and ψ angles for the peptide backbone, and χ₁ and χ₂ angles for the side chain orientation. These torsional angles are critical for understanding the conformational landscape of the molecule and its potential interactions in biological systems .

Conformational Analysis

Computational Methodology

Biological Significance

Role in Membrane Proteins and Biological Systems

Tryptophan, the parent amino acid of N-acetyltryptophan methylamide, plays fundamental roles in membrane proteins. The indole sidechain possesses both hydrophobic and hydrophilic characteristics, allowing it to partition at hydrophobic-hydrophilic interfaces in lipid bilayers . In membrane proteins with determined high-resolution structures, tryptophan residues are frequently positioned at the bilayer surface, oriented with the indole N-H directed toward the hydrophilic environment .

Research suggests that indole N-H groups may form hydrogen bonds with the aqueous interface or directly with lipid molecules, as indicated by fluorescence, electrophysiological, computational, and NMR studies . This positioning and interaction capability suggests that tryptophan may play a crucial role in stabilizing membrane proteins through electrostatic interactions at the lipid bilayer surface .

Fluorescence Properties and Conformational Heterogeneity

Tryptophan-containing proteins often exhibit multiexponential fluorescence decay kinetics in aqueous solutions, a phenomenon attributed to the conformational heterogeneity of the tryptophan residue arising from different rotamer conformations . This model proposes that the tryptophan sidechain can adopt various low-energy conformations due to rotation about χ₁ and χ₂ torsional angles, with each conformation displaying distinct decay characteristics .

Individual rotamers are expected to decay monoexponentially, with lifetimes dependent on the position of the sidechain relative to the indole ring . Understanding the preferred conformations of tryptophan, their relative populations, and interconversion frequencies is therefore essential for interpreting the fluorescence behavior of tryptophan-containing proteins and peptides.

Research Applications and Methodologies

Model System for Peptide Conformation Studies

The compound has been used extensively in computational studies to develop a deeper understanding of the quantum mechanical conformational properties of tryptophan . These studies provide valuable reference data for interpreting experimental observations and for developing force fields for molecular modeling of proteins and peptides containing tryptophan residues.

Comparative Analysis with Other Amino Acids

Studies on N-acetyltryptophan methylamide have contributed to a growing database of conformational properties of protected amino acids, which includes glycine, alanine, valine, phenylalanine, serine, glutamate, cysteine, glutamine, and isoleucine . Comparing the conformational behavior of tryptophan with these other amino acids reveals both common patterns and unique features.

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